molecular formula C6H5ClINO B1422494 5-Chloro-3-iodo-2-methoxypyridine CAS No. 1261365-72-3

5-Chloro-3-iodo-2-methoxypyridine

Cat. No. B1422494
M. Wt: 269.47 g/mol
InChI Key: OPXAQMQXSBMJET-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-2-methoxypyridine is a chemical compound with the molecular formula C6H5ClINO . It is used as a reactant for the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-iodo-2-methoxypyridine can be represented by the InChI string InChI=1S/C6H5ClINO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 . The compound has a molecular weight of 269.47 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-3-iodo-2-methoxypyridine are not detailed in the sources, it is known to be a reactant in the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-3-iodo-2-methoxypyridine include a molecular weight of 269.47 g/mol . The compound has a topological polar surface area of 22.1 Ų and a complexity of 114 . Unfortunately, specific information about its boiling point, density, and refractive index was not found in the sources.

Scientific Research Applications

Synthesis and Reactivity Studies

  • Nitration and Hydrolysis Reactions : 5-Chloro-3-iodo-2-methoxypyridine has been used in nitration reactions to yield nitro derivatives and hydrolysis processes to remove substituents (Bissell & Swansiger, 1987).
  • Lithiation Pathways : Research has investigated the lithiation of chloro and methoxypyridines, which is critical for understanding the reactivity of pyridine derivatives like 5-Chloro-3-iodo-2-methoxypyridine (Gros, Choppin & Fort, 2003).
  • Hofmann–Löffler–Freytag Reaction : The compound has been studied in the context of the Hofmann–Löffler–Freytag reaction, which led to the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines (Lechel et al., 2012).

Chemical Synthesis and Analysis

  • Synthesis of Derivatives : 5-Chloro-3-iodo-2-methoxypyridine has been synthesized and used as a starting material for various derivatives. Its structure has been confirmed through methods like IR, NMR, and MS analysis (Jianlong, 2007).
  • Spectroscopy Studies : The compound has been the subject of spectroscopic studies, including vibrational and electronic spectra analysis, to understand the influence of substituents on its spectral characteristics (Arjunan et al., 2011).

Applications in Organic Chemistry

  • Pyridyne Formation : It has been explored as a precursor for pyridyne formation, a reactive intermediate in organic chemistry (Walters, Carter & Banerjee, 1992).
  • Charge Transfer Complexation : The compound has been studied in charge transfer interactions, which are significant in understanding molecular interactions and can have implications in various fields like materials science and pharmacology (Alghanmi & Habeeb, 2015).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

5-chloro-3-iodo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXAQMQXSBMJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-iodo-2-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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